2-(2,2-二氟乙基)-2,3-二氢-1H-异吲哚-5-胺

描述

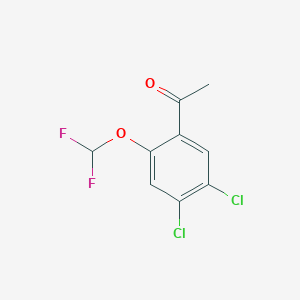

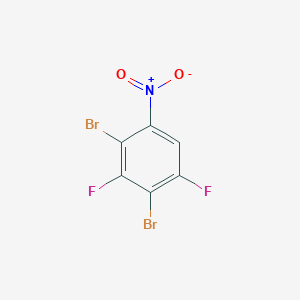

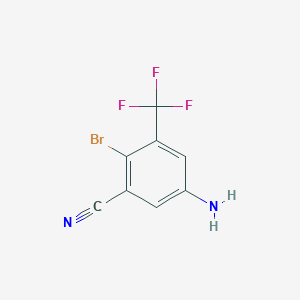

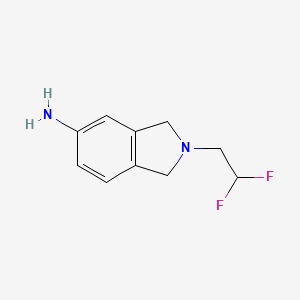

The compound is a derivative of isoindoline, which is a heterocyclic organic compound. The “2,2-difluoroethyl” group suggests the presence of a difluoroethyl group attached to the second carbon of the isoindoline ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2,2-difluoroethanol can be synthesized from 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent .Molecular Structure Analysis

The molecular structure of this compound would likely include a six-membered ring (from the isoindoline) with a two-carbon chain extending from one of the carbons. This chain would have two fluorine atoms attached to the second carbon .Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S, have been studied extensively. These processes have benefited from the invention of multiple difluoromethylation reagents .Physical And Chemical Properties Analysis

Based on similar compounds, we can infer that it might be a liquid at room temperature with a high boiling point. It might also be soluble in common organic solvents .科学研究应用

Coordinative Properties of Fluorinated Solvents

A study by Boswell et al. (2005) explores the coordinative properties of highly fluorinated solvents with amino and ether groups, crucial for understanding the behavior of such compounds in various application fields. The research demonstrates the minimal association of these compounds with inorganic monocations, highlighting the inertness brought about by perfluorinated moieties (Boswell et al., 2005).

Synthesis of Amides from Carboxylic Acids and Amines

Lanigan, Starkov, and Sheppard (2013) developed an effective method for the direct synthesis of amides from carboxylic acids and amines using B(OCH2CF3)3. This process facilitates the purification of amide products through simple filtration, showcasing an innovative approach to amide formation (Lanigan et al., 2013).

Luminescent Metal Organic Frameworks for Gas/Vapor Sorption

Das and Mandal (2018) designed an amine-functionalized luminescent metal-organic framework for selective gas/vapor sorption and sensitive detection of 2,4,6-trinitrophenol in water. Their work exemplifies the application of such frameworks in environmental monitoring and safety (Das & Mandal, 2018).

Difluoromethyl Bioisostere

Research by Zafrani et al. (2017) discusses the difluoromethyl group as a lipophilic hydrogen bond donor and its role as a bioisostere for hydroxyl, thiol, or amine groups. Their findings are critical for the development of drugs containing difluoromethyl moieties, offering insights into their bonding and lipophilicity (Zafrani et al., 2017).

Catalyst-Free Trifluoroethylation Reaction of Amines

Andrews, Faizova, and Denton (2017) presented a catalyst-free, reductive trifluoroethylation of free amines, showing remarkable functional group tolerance. This method uses trifluoroacetic acid as a fluorine source, enabling the construction of fluorinated amines under conditions accessible for pharmaceutical development (Andrews et al., 2017).

Perfluoroalkylated Amines Synthesis

Kawamura et al. (2017) describe a method for synthesizing perfluoroalkylated amines, including N-heterocycles, utilizing perfluoro acid anhydrides. This approach broadens the scope of potential drug candidates and agrochemicals, highlighting the versatility of perfluoroalkylated compounds in chemical biology research (Kawamura et al., 2017).

安全和危害

属性

IUPAC Name |

2-(2,2-difluoroethyl)-1,3-dihydroisoindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2/c11-10(12)6-14-4-7-1-2-9(13)3-8(7)5-14/h1-3,10H,4-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLXLNAXPRBUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC(F)F)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。